molecular formula C17H13Cl2N3O2S B4272764 2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

Cat. No.: B4272764
M. Wt: 394.3 g/mol
InChI Key: CAQNTPAOBOOTFR-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the quinazolinone core.

    Attachment of the Mercapto Group: The mercapto group can be introduced by reacting the intermediate compound with a thiol reagent, such as thiourea or mercaptoacetic acid, under appropriate conditions.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate compound with a suitable acylating agent, such as propanoyl chloride, to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dichlorophenyl)-N-(2-hydroxy-4-oxo-3(4H)-quinazolinyl)propanamide: Similar structure but with a hydroxyl group instead of a mercapto group.

    2-(2,6-dichlorophenyl)-N-(2-amino-4-oxo-3(4H)-quinazolinyl)propanamide: Similar structure but with an amino group instead of a mercapto group.

Uniqueness

2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-9(14-11(18)6-4-7-12(14)19)15(23)21-22-16(24)10-5-2-3-8-13(10)20-17(22)25/h2-9H,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQNTPAOBOOTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
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2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 3
2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 4
2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 5
2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide
Reactant of Route 6
2-(2,6-dichlorophenyl)-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)propanamide

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